molecular formula C26H34N4O2 B2517417 N1-(4-ethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide CAS No. 922083-58-7

N1-(4-ethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Cat. No. B2517417
CAS RN: 922083-58-7
M. Wt: 434.584
InChI Key: UDGZIUJNDDJEML-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives is a multi-step process involving the reaction of different starting materials to yield various substituted piperidines. For instance, in the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, a series of reactions starting from benzenesulfonyl chloride and ethyl isonipecotate were performed to obtain the target compounds . Similarly, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives involved the substitution of the benzamide moiety and the introduction of different groups at the nitrogen atom of benzamide to enhance activity .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. For example, the crystal structure of a fentanyl analogue was determined using X-ray crystallography, revealing centrosymmetrically related cations and a supramolecular motif . Theoretical calculations, such as GIAO/B3LYP, were also used to compare experimental NMR chemical shifts with calculated absolute shieldings, providing insights into the molecular structure .

Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives are influenced by the substituents on the piperidine ring. The introduction of a phenyl group on the nitrogen atom of the amide moieties resulted in enhanced activity for acetylcholinesterase inhibitors . The basic quality of the nitrogen atom of piperidine is also important, as seen in the increased activity of certain derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and biological activity, are determined by their molecular structure. The introduction of bulky moieties can increase the activity of these compounds, as seen in the anti-acetylcholinesterase activity of certain derivatives . The synthesized compounds were also screened for antibacterial activity, showing moderate to significant activity .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Compounds featuring piperidine, indoline, and oxalamide groups are frequently explored for their pharmacological potential. For instance, piperidine derivatives are known for their roles in the development of neuroactive drugs, including neurotransmitter receptor modulators and enzyme inhibitors (Jimeno et al., 2003). Similarly, indoline scaffolds are integral to the synthesis of compounds with anticancer, anti-inflammatory, and antimicrobial activities, indicating the potential research utility of the specified compound in developing new therapeutic agents.

properties

IUPAC Name

N'-(4-ethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O2/c1-3-19-7-10-22(11-8-19)28-26(32)25(31)27-18-24(30-14-5-4-6-15-30)20-9-12-23-21(17-20)13-16-29(23)2/h7-12,17,24H,3-6,13-16,18H2,1-2H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGZIUJNDDJEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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